S-(4,5-Dimethoxy-2-nitrobenzyl)isothiouronium bromide

Photopharmacology Caged Compounds Neurotransmitter Uncaging

S-(4,5-Dimethoxy-2-nitrobenzyl)isothiouronium bromide (CAS 155614-05-4) is a crystalline isothiouronium salt that embeds the 4,5-dimethoxy-2-nitrobenzyl (DMNB) chromophore—a well-established photolabile protecting group in caged compound chemistry. The compound uniquely merges this photoreactive moiety with an isothiouronium functional group, which serves as a stable, protected precursor to a free thiol via straightforward alkaline hydrolysis.

Molecular Formula C10H14BrN3O4S
Molecular Weight 352.21 g/mol
CAS No. 155614-05-4
Cat. No. B118867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(4,5-Dimethoxy-2-nitrobenzyl)isothiouronium bromide
CAS155614-05-4
Molecular FormulaC10H14BrN3O4S
Molecular Weight352.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)CSC(=N)N)[N+](=O)[O-])OC.Br
InChIInChI=1S/C10H13N3O4S.BrH/c1-16-8-3-6(5-18-10(11)12)7(13(14)15)4-9(8)17-2;/h3-4H,5H2,1-2H3,(H3,11,12);1H
InChIKeyLOQPMIGKYIVTQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(4,5-Dimethoxy-2-nitrobenzyl)isothiouronium bromide (CAS 155614-05-4): A Dual-Function Caged Thiol Precursor for Spatiotemporally Controlled Biochemistry


S-(4,5-Dimethoxy-2-nitrobenzyl)isothiouronium bromide (CAS 155614-05-4) is a crystalline isothiouronium salt that embeds the 4,5-dimethoxy-2-nitrobenzyl (DMNB) chromophore—a well-established photolabile protecting group in caged compound chemistry [1]. The compound uniquely merges this photoreactive moiety with an isothiouronium functional group, which serves as a stable, protected precursor to a free thiol via straightforward alkaline hydrolysis [2]. With a cataloged purity of ≥97% and a defined melting point of 230–231 °C (dec.) , it provides a chemically defined, high-purity input material for the synthesis of light-activatable biomolecular probes, caged peptides, and photoresponsive polymers.

Why Generic Substitution Fails for Isothiouronium-Based Photocaged Precursors: Structural Determinants of Photolytic Performance and Synthetic Utility


Attempting to substitute S-(4,5-Dimethoxy-2-nitrobenzyl)isothiouronium bromide with ad hoc alternatives—such as combining a separate alkyl halide and thiourea or using a simpler nitrobenzyl derivative—introduces significant and quantifiable liabilities. The covalent integration of the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group and the isothiouronium salt into a single, defined species is synthetically decisive. The two methoxy substituents shift the absorption maximum from ~272 nm for the parent 2-nitrobenzyl group to approximately 350 nm [1], enabling photolysis with less damaging near-UV light—a critical advantage for live-cell applications where phototoxicity is proportional to photon energy. Furthermore, the bromide counterion yields a crystalline solid with a melting point of 230–231 °C , offering superior thermal stability and ease of handling compared to the corresponding benzyl bromide precursor (DMNB-Br, mp 131–133 °C [2]). Procuring the pre-formed, high-purity isothiouronium salt eliminates the variability, incomplete conversion, and purification burden inherent in in situ salt generation from a benzyl halide and thiourea, directly impacting downstream reproducibility in peptide synthesis, photocleavable linker construction, and polymer functionalization [3].

Quantitative Evidence Guide for S-(4,5-Dimethoxy-2-nitrobenzyl)isothiouronium bromide (155614-05-4) vs. Key Analogs


Red-Shifted Photolysis Wavelength vs. Unsubstituted 2-Nitrobenzyl (CNB) Caging Group

The 4,5-dimethoxy substitution on the nitrobenzyl ring of the target compound shifts the absorption maximum (λmax) from ~272 nm to ~350 nm relative to the unsubstituted 2-nitrobenzyl (CNB) chromophore [1]. This 78 nm bathochromic shift allows the use of near-UV light (350–365 nm) for photolysis instead of the more cytotoxic UV-C range (<280 nm), a critical parameter for maintaining cell viability in live-cell uncaging experiments. The photolysis quantum yield for the DMNB chromophore is Φ = 0.05 (ε350 = 5700 M⁻¹cm⁻¹) [2], while CNB-based cages typically exhibit quantum yields in the 0.1–0.8 range but require shorter wavelengths that cause significantly greater DNA and protein damage.

Photopharmacology Caged Compounds Neurotransmitter Uncaging

Dual-Function Architecture: Integrated Isothiouronium Salt Eliminates Separate Thiol Installation Step vs. DMNB Bromide

The target compound serves as both the photolabile protecting group carrier and a direct thiol precursor through base hydrolysis of the isothiouronium moiety [1]. In contrast, 4,5-dimethoxy-2-nitrobenzyl bromide (DMNB-Br, CAS 53413-67-5) requires a subsequent reaction with thiourea followed by hydrolysis to access the corresponding thiol . This represents a two-step sequence (alkylation + hydrolysis) vs. the single hydrolysis step enabled by the pre-formed target compound. For solid-phase peptide synthesis (SPPS) applications using photocleavable cysteine protection, the compound's architecture eliminates one entire synthetic step and associated purification. The commercial availability of the target compound at ≥97% purity further ensures batch-to-batch consistency compared to in situ isothiouronium salt generation.

Peptide Synthesis Photocleavable Linkers Bioconjugation

Enhanced Thermal Stability and Handling Safety vs. DMNB Benzyl Bromide Precursor

The isothiouronium salt exhibits a melting point (with decomposition) of 230–231 °C , which is approximately 100 °C higher than that of 4,5-dimethoxy-2-nitrobenzyl bromide (DMNB-Br), which melts at 131–133 °C [1]. The high melting point is indicative of the ionic salt character, which confers non-volatility and solid-state stability at room temperature. DMNB-Br, as a neutral benzyl halide, is a lachrymator and potent alkylating agent requiring storage under inert gas at 2–8 °C . The target compound's classification as a toxic solid (GHS H302/H312/H332/H350) requires standard laboratory precautions but avoids the additional volatility and lachrymatory hazards inherent to benzyl halides.

Chemical Storage Laboratory Safety Solid-Phase Synthesis

Defined Bromide Salt Identity vs. S-(4-Nitrobenzyl)isothiouronium Chloride (Lacks Methoxy Activation)

S-(4-Nitrobenzyl)isothiouronium chloride (CAS 4357-96-4) is the closest commercially cataloged isothiouronium analog, but it lacks the two methoxy substituents at the 4- and 5-positions of the aromatic ring . The absence of these electron-donating methoxy groups eliminates the red-shifted absorption characteristic of the target compound. The 4,5-dimethoxy pattern increases the maximum absorption wavelength from approximately 272 nm (for the unsubstituted nitrobenzyl) to 350 nm [1], a shift essential for compatibility with near-UV light sources. Furthermore, the target compound's bromide counterion (MW 352.2 g/mol) may offer different solubility characteristics in organic solvents compared to the chloride salt (MW 247.7 g/mol) , which can be relevant for non-aqueous peptide coupling conditions.

Structure-Activity Relationship Photocleavable Protection Caging Group Design

Validated Application Scenarios for S-(4,5-Dimethoxy-2-nitrobenzyl)isothiouronium bromide Based on Quantitative Differentiation Evidence


Solid-Phase Synthesis of Photocaged Cysteine-Containing Peptides

In SPPS of cystine-rich peptides such as insulin, orthogonal thiol protection is critical. The target compound's isothiouronium group can be directly hydrolyzed to yield a DMNB-protected cysteine thiol . The DMNB group is then removable by photolysis at 350 nm under ambient conditions, as demonstrated for the 2-nitroveratryl (oNv) protecting group . The single-step hydrolysis advantage (vs. two-step DMNB-Br route) and high thermal stability (mp 230–231 °C) enable its incorporation into automated peptide synthesizer protocols without decomposition or cold-chain interruption. This scenario directly leverages the red-shifted absorption (Evidence Item 1) and the dual-function architecture (Evidence Item 2).

Synthesis of Photolabile Polymers and Functional Materials

The DMNB moiety is extensively used to confer photoresponsive behavior to polymers. The target compound provides a defined, high-purity source of the DMNB-thiol fragment for post-polymerization functionalization or as a monomer precursor. In reported systems, 4,5-dimethoxy-2-nitrobenzyl esters undergo clean photolysis with Φ ≈ 0.05 upon near-UV irradiation , enabling photoinduced solubility switching or crosslink cleavage. The compound's bromide salt form (MW 352.2) and ≥97% purity provide precise stoichiometric control in polymer derivatization reactions, where impurities can lead to incomplete grafting or unintended crosslinking. The superior thermal stability (Evidence Item 3) ensures the compound remains intact during elevated-temperature polymerization processes.

Preparation of Caged Protein Conjugates via Cysteine Modification

Light-directed activation of protein activity can be achieved by modifying critically located cysteine residues with DMNB-based caged reagents . The target compound's isothiouronium-to-thiol conversion provides a direct route to install the DMNB group onto maleimide- or iodoacetamide-activated protein surfaces. The 350 nm absorption maximum ensures that subsequent uncaging can be performed with standard near-UV fluorescence microscopes equipped with DAPI filter sets, minimizing the need for specialized deep-UV optics. This application depends on the wavelength advantage (Evidence Item 1) and the single-step thiol generation (Evidence Item 2) to streamline the caging workflow.

Synthesis of Photocaged Small-Molecule Probes and PROTACs

The DMNB group has been successfully employed as a photocaging moiety in PROTAC degraders (e.g., pcPROTAC-1), where light irradiation removes the DMNB group to generate the active degrader molecule . The target compound, through its isothiouronium reactivity, can be used to introduce the DMNB-thiol moiety onto heterobifunctional probe scaffolds. Compared to using DMNB-Br directly, the pre-formed salt eliminates concerns about benzyl halide reactivity with unintended nucleophiles during probe assembly, offering cleaner reaction profiles. The bromide salt identity and defined purity (≥97%) support accurate stoichiometry in the typically small-scale syntheses of probe molecules.

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